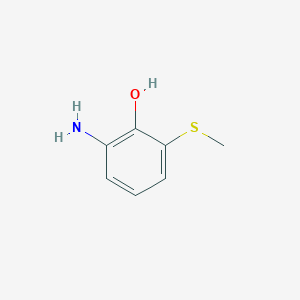

2-Amino-6-(methylthio)phenol

Descripción

2-Amino-6-(methylthio)phenol is an aromatic compound featuring a phenol backbone substituted with an amino (-NH₂) group at position 2 and a methylthio (-SCH₃) group at position 6. Its properties and applications can be inferred from analogs such as 2-Amino-6-(tert-butyl)phenol and 2-chloro-6-(methylthio)phenol .

Propiedades

Fórmula molecular |

C7H9NOS |

|---|---|

Peso molecular |

155.22 g/mol |

Nombre IUPAC |

2-amino-6-methylsulfanylphenol |

InChI |

InChI=1S/C7H9NOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 |

Clave InChI |

BZMCVKRLPJBBPM-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC=CC(=C1O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-(methylthio)phenol, is reacted with ammonia or an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-6-(methylthio)phenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-(methylthio)phenol can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters .

Aplicaciones Científicas De Investigación

2-Amino-6-(methylthio)phenol has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-Amino-6-(methylthio)phenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group in 2-Amino-6-(methylthio)phenol is less electronegative than chloro (-Cl) but more polarizable than methoxy (-OCH₃). This enhances resonance stabilization while allowing moderate electron donation . In contrast, 2-Amino-6-chlorophenol exhibits increased acidity due to the electron-withdrawing -Cl group, making it more reactive in electrophilic substitutions . 2-Amino-6-methoxyphenol benefits from the strong electron-donating -OCH₃ group, improving solubility in polar solvents .

- Steric Effects: The tert-butyl group in 2-Amino-6-(tert-butyl)phenol creates significant steric hindrance, limiting its use in reactions requiring accessibility to the aromatic ring . The smaller methylthio group in 2-Amino-6-(methylthio)phenol allows greater flexibility in coordination chemistry and synthetic modifications .

Spectroscopic and Analytical Data

- NMR and MS: Structural elucidation of analogs like 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin (3) relies on ¹H/¹³C NMR and mass spectrometry, suggesting similar methodologies apply to 2-Amino-6-(methylthio)phenol . The methylthio group would produce distinct chemical shifts in NMR (e.g., δ ~2.1 ppm for -SCH₃ protons) and sulfur-specific fragmentation patterns in MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.